Methyl 2-acetyl-3-methylbutanoate

Description

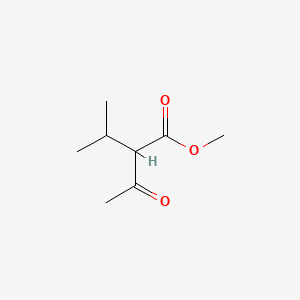

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetyl-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(2)7(6(3)9)8(10)11-4/h5,7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMUXGFADNZQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Pathways and Esterase Activity

The ester linkage in Methyl 2-acetyl-3-methylbutanoate is susceptible to cleavage through several hydrolytic pathways. This reaction is fundamental, as similar processes are observed in biological systems and industrial applications. cymitquimica.com The stability of the compound is compromised in the presence of strong acids or bases, which catalyze its hydrolysis. cymitquimica.com

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, 2-acetyl-3-methylbutanoic acid. This process is reversible, and the mechanism is typical for the acid-catalyzed hydrolysis of esters.

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of this compound occurs via a saponification mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. The methoxide ion subsequently deprotonates the newly formed carboxylic acid in an irreversible step, driving the reaction to completion and yielding the carboxylate salt and methanol.

In biological contexts, esterase enzymes are responsible for catalyzing the hydrolysis of esters. Enzymes like carboxylesterases and lipases facilitate this reaction with high specificity and efficiency under mild conditions. researchgate.netwikipedia.org For instance, the hydrolysis of the structurally related Lovastatin to its active β-hydroxy acid form is a critical in vivo bioactivation step. wikipedia.org

The mechanism of enzymatic hydrolysis typically involves an active site, often containing a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate). The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol (methanol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid product. Studies on related compounds show that enzymes can exhibit significant regioselectivity; for example, porcine liver esterase can selectively deacetylate specific positions on acetylated sugar derivatives. researchgate.net

| Hydrolysis Pathway | Catalyst | General Mechanism | Primary Products |

|---|---|---|---|

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by water | 2-Acetyl-3-methylbutanoic acid, Methanol |

| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH) | Nucleophilic attack by hydroxide ion, formation of tetrahedral intermediate | Salt of 2-Acetyl-3-methylbutanoic acid, Methanol |

| Enzymatic | Esterases (e.g., Lipase, Carboxylesterase) researchgate.net | Formation of acyl-enzyme intermediate via a catalytic triad | 2-Acetyl-3-methylbutanoic acid, Methanol |

Reduction Reactions and Product Derivatization

The ketone and ester carbonyl groups in this compound can be targeted by reducing agents. The choice of reagent and conditions determines the reaction's outcome and selectivity.

Chemical reduction of the related ethyl ester using strong reducing agents like lithium aluminum hydride results in the reduction of the ester to the corresponding alcohol. For β-keto esters, this can lead to the formation of diols. A more controlled reduction of the ketone function is often desired. Asymmetric hydrogenation of β-keto esters using specific chiral ruthenium-phosphine catalysts can produce enantiomerically pure β-hydroxy esters, which are valuable chiral building blocks. google.com

Biocatalytic reductions offer a green alternative with high stereoselectivity. Studies on the analogous compound 2-acetyl-3-methyl sulfolane (B150427) demonstrate that baker's yeast (Saccharomyces cerevisiae) can reduce the ketone to the corresponding alcohol with excellent efficiency and enantioselectivity (>98% ee). mdpi.comresearchgate.net This is in stark contrast to chemical reduction with sodium borohydride, which proceeds with poor yield and diastereocontrol. mdpi.comresearchgate.net The yeast reductases can selectively react with specific ketone isomers, leading to the formation of specific diastereomeric alcohols. mdpi.com

| Method | Reagent/Catalyst | Products | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Chemical Reduction | Sodium Borohydride (on related sulfolane) | Diastereomeric alcohols | Poor yield (≤25%) and low diastereoselectivity | mdpi.comresearchgate.net |

| Biocatalytic Reduction | Baker's Yeast (on related sulfolane) | Diastereomeric alcohols | Good yield (67%) and excellent enantiopurity (>98% ee) | mdpi.comresearchgate.net |

| Asymmetric Hydrogenation | Chiral Ruthenium Catalysts | Enantiomerically pure β-hydroxy esters | High enantiomeric excess | google.com |

Transesterification Processes

Transesterification is a key reaction for β-keto esters, allowing for the interchange of the alcohol moiety of the ester. This process involves reacting this compound with another alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol as it is formed. This reaction is crucial for synthesizing different ester derivatives from a common precursor. For example, zeolite catalysts like H-ZSM-5 have been used for the vapor-phase esterification to produce related compounds with high selectivity. Biocatalysts can also play a role; a transesterase enzyme is responsible for the final esterification step in the biosynthesis of the complex natural product lovastatin. wikipedia.org

C-H Activation and Functionalization Studies on Related Structures

Directly functionalizing C-H bonds is a powerful strategy in modern organic synthesis. nih.gov While studies on this compound itself are not widely reported, research on related ketones and esters provides significant insight into potential transformations. The development of methods for the β-C-H activation of molecules with native functional groups like esters has been a significant challenge. nih.gov

Recent breakthroughs have shown that cationic palladium(II) complexes, generated in situ with a monoprotected amino neutral amide (MPANA) ligand, can effectively catalyze the β-C-H functionalization of ketones and carboxylic esters. nih.gov This system facilitates reactions such as intermolecular arylation and hydroxylation. nih.gov The ligand is crucial, as it enhances the affinity between the catalyst and the substrate and facilitates the C-H cleavage step. nih.gov These advancements provide a direct method for creating complex molecules, such as spirocyclic and fused ring systems, from relatively simple precursors. nih.gov The principles learned from the C-H activation of native carboxylic acids, where bifunctional ligands stabilize the C-H cleavage transition state, are directly applicable to esters and ketones. acs.org

Radical Reactions and Decomposition Kinetics of this compound

The study of the chemical reactivity and decomposition kinetics of esters is crucial for understanding their behavior in various chemical environments, including combustion and atmospheric chemistry. While direct experimental and theoretical studies on this compound are limited, its reactivity can be inferred from detailed investigations of structurally related esters, such as methyl butanoate (MB) and other β-keto esters. The presence of both an ester group and a ketone functionality introduces complex reaction pathways.

Hydrogen Abstraction Processes

The initiation of radical chain reactions for esters often occurs through the abstraction of a hydrogen atom by small, highly reactive radicals like H, OH, and CH₃. In high-temperature environments where such radicals are abundant, these bimolecular hydrogen abstraction reactions are typically more dominant than unimolecular bond fission due to their lower energy barriers. researchgate.net

For analogous compounds like methyl butanoate, studies have shown that the site of hydrogen abstraction is critical in determining the subsequent decomposition pathways. The radicals formed after abstraction can undergo isomerization or β-scission to produce smaller molecules. researchgate.net The barrier heights for these abstraction reactions vary depending on the specific C-H bond being broken and the abstracting radical.

In the case of methyl butanoate, abstraction by a hydrogen atom has an average reaction barrier of 7.3 kcal/mol. researchgate.net The barrier heights differ for abstraction from the various carbon atoms in the molecule. For instance, abstraction from the carbon adjacent to the carbonyl group (α-carbon) has a different energy requirement than abstraction from the terminal methyl group.

Table 1: Calculated Barrier Heights for Hydrogen Abstraction from Methyl Butanoate (MB) by Various Radicals

| Abstraction Site (in MB) | Abstracting Radical | Barrier Height (kcal/mol) |

| CH₂(α) | H | 6.5 |

| CH₂(β) | H | 8.3 |

| CH₃(γ) | OH | 5.0 |

| CH₃(γ) | CH₃ | 17.0 |

Data sourced from studies on methyl butanoate, a structural analogue. researchgate.net

For this compound, the presence of an acetyl group introduces an α-hydrogen (at the C2 position) that is activated by two adjacent carbonyl groups. This would likely make it the most susceptible site for hydrogen abstraction, leading to a stabilized radical. The hydrogens on the isopropyl group also present multiple sites for abstraction.

Unimolecular Decomposition Pathways

At high temperatures, this compound can decompose through unimolecular reactions. These pathways include the direct breaking of C-C and C-O bonds (homolytic fission) and intramolecular hydrogen transfer reactions that lead to the formation of stable molecules. nih.gov

Studies on the thermal decomposition of methyl butanoate and methyl propanoate have identified several key unimolecular reaction channels. nih.govresearchgate.net For methyl butanoate, five homolytic fission reactions and five hydrogen transfer reactions have been identified as primary decomposition routes. nih.gov The dominant thermal decomposition pathway for methyl butanoate between 1500-2200 K is the fission of the Cα-Cβ bond. nih.gov

Table 2: Primary Unimolecular Decomposition Pathways for Methyl Butanoate (MB)

| Reaction Type | Reaction Pathway |

| Homolytic Fission | CH₃CH₂CH₂C(=O)OCH₃ → C₂H₅ + CH₂C(=O)OCH₃ |

| Homolytic Fission | CH₃CH₂CH₂C(=O)OCH₃ → CH₃CH₂CH₂ + C(=O)OCH₃ |

| Hydrogen Transfer | Six-membered ring transition state leading to CH₃OH + CH₂=CHCH₂C(=O) |

| Hydrogen Transfer | Four-membered ring transition state leading to CH₃CH₂CH₂C(=O)OH + CH₂ |

Pathways identified from theoretical studies on methyl butanoate. nih.gov

The structure of this compound suggests more complex unimolecular decomposition pathways. The presence of the acetyl group provides additional C-C bonds that can undergo fission. For example, the bond between the two carbonyl carbons could break, leading to the formation of two distinct radical species.

Bimolecular Reaction Kinetics

Bimolecular reactions, particularly with radicals present in flames, are fundamental to the decomposition kinetics of esters. researchgate.netacs.org The rate of consumption of the parent fuel molecule is highly dependent on the concentrations of radicals like H, OH, and CH₃.

The rate of these bimolecular reactions is described by temperature- and pressure-dependent rate constants, which are often calculated using theoretical methods like transition state theory. acs.org For this compound, the rate of bimolecular reactions would be influenced by the multiple potential sites for radical attack, with the hydrogen atom located between the two carbonyl groups being a particularly reactive site.

Retro-Michael Reaction in Related Compound Fragmentation

The β-keto ester functionality within this compound makes it susceptible to a retro-Michael reaction, a well-known fragmentation pathway in organic chemistry. acs.org This reaction is essentially the reverse of a Michael addition. While often observed in condensed-phase or catalytic reactions, the principles can apply to the fragmentation of the molecule under certain conditions.

The retro-Michael reaction involves the cleavage of a carbon-carbon bond, typically facilitated by the presence of a base or heat, leading to the formation of an α,β-unsaturated ketone and a stabilized enolate. In the context of the fragmentation of this compound, this could manifest as the cleavage of the bond between the C2 and C3 carbons. Although not a radical-based decomposition in the classical sense, this pathway represents a potential thermal decomposition route for the molecule, driven by its specific functional group arrangement. The presence of a base can lead to racemization in chiral cyclic ethers obtained from related reactions by promoting a retro-Michael reaction. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy of methyl 2-acetyl-3-methylbutanoate would be expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on the analysis of structurally similar compounds, a predicted ¹H-NMR spectrum would exhibit characteristic chemical shifts and coupling patterns. For instance, the protons of the methyl ester group would likely appear as a singlet, while the protons of the isopropyl group would show a doublet for the methyl groups and a multiplet for the methine proton. The acetyl group's methyl protons would also produce a singlet. The proton at the chiral center (C2) would likely appear as a doublet, coupling with the adjacent methine proton of the isopropyl group.

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₃ (ester) | 3.6 - 3.8 | Singlet | N/A |

| -C(O)CH₃ (acetyl) | 2.1 - 2.3 | Singlet | N/A |

| -CH- (on C2) | 3.0 - 3.3 | Doublet | 5 - 7 |

| -CH- (isopropyl) | 2.4 - 2.7 | Multiplet | 5 - 7 |

| -CH(CH₃)₂ (isopropyl) | 0.9 - 1.1 | Doublet | 6 - 8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C-NMR spectrum. The carbonyl carbons of the ester and acetyl groups are expected to resonate at the downfield end of the spectrum (typically 170-210 ppm). The carbon of the methyl ester group will appear in the 50-60 ppm region, while the carbons of the isopropyl and acetyl methyl groups will be found in the more upfield region.

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O (ester) | 170 - 175 |

| -C=O (acetyl) | 200 - 205 |

| -CH- (on C2) | 55 - 65 |

| -OCH₃ (ester) | 50 - 55 |

| -CH- (isopropyl) | 30 - 35 |

| -C(O)CH₃ (acetyl) | 25 - 30 |

| -CH(CH₃)₂ (isopropyl) | 18 - 22 |

Other Advanced NMR Techniques for Structural Assignments

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, a suite of two-dimensional (2D) NMR techniques would be employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in identifying spin-spin coupling networks between neighboring protons. For this compound, this would clearly show the coupling between the proton on C2 and the methine proton of the isopropyl group, as well as the coupling between the isopropyl methine and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation technique reveals couplings between protons and carbons that are two to three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for piecing together the molecular fragments. For example, HMBC would show correlations between the ester methyl protons and the ester carbonyl carbon, and between the acetyl methyl protons and the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment provides information about the spatial proximity of protons. It can be used to help determine the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the relative abundance of the various fragments. The molecular ion peak (M⁺), corresponding to the intact molecule, would be expected at a mass-to-charge ratio (m/z) equal to the molecular weight of this compound (158.20 g/mol ).

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, leading to a peak at m/z 127) and the McLafferty rearrangement if structurally feasible. For this compound, characteristic fragments would likely arise from the cleavage of the C-C bonds adjacent to the carbonyl groups.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Identity |

| 158 | [M]⁺ (Molecular Ion) |

| 127 | [M - OCH₃]⁺ |

| 115 | [M - C(O)CH₃]⁺ |

| 87 | [CH(CH₃)₂CO]⁺ |

| 59 | [COOCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to probe the molecular vibrations of a compound. These methods provide valuable information about the functional groups present in a molecule, aiding in structural confirmation.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the key functional groups are the ester and the ketone, both containing carbonyl (C=O) groups, as well as various C-H and C-O bonds.

While a specific spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on analogous structures like Methyl acetoacetate (B1235776) and 3-Hydroxy-3-methyl-2-butanone. nist.govnist.gov

Predicted FTIR Spectral Data for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |

| C-H (alkane) | Stretch | 2950-2850 | Associated with the methyl and isopropyl groups. |

| C=O (ester) | Stretch | ~1745 | Strong absorption, characteristic of the ester carbonyl group. |

| C=O (ketone) | Stretch | ~1715 | Strong absorption, characteristic of the ketone carbonyl group. |

| C-O (ester) | Stretch | 1300-1000 | Represents the C-O single bond stretches within the ester group. |

Raman spectroscopy is a complementary technique to FTIR. It involves scattering monochromatic light (from a laser) off a molecule and analyzing the frequency shift of the scattered light. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing a more complete vibrational profile of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone and symmetric C-H vibrations. Based on studies of similar esters like methyl butanoate, the carbonyl (C=O) stretches would also be visible, though typically weaker than in the IR spectrum. researchgate.net The combination of both FTIR and Raman provides a comprehensive fingerprint for structural confirmation.

Chiral Chromatography for Enantiomeric Analysis

This compound possesses a chiral center at the carbon atom alpha to the ester and ketone groups (C2). This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 2-acetyl-3-methylbutanoate and (S)-Methyl 2-acetyl-3-methylbutanoate. As enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them.

Chiral chromatography is the primary method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) can be employed.

A study on the related compound, ethyl 2-hydroxy-3-methylbutanoate, successfully used chiral GC with a γ-cyclodextrin phase to separate its R and S enantiomers in wine samples. oeno-one.eu This demonstrates the efficacy of the technique for this class of compounds. A similar approach would be applicable to resolve the enantiomers of this compound, enabling the determination of its enantiomeric ratio or enantiomeric excess (ee).

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this technique can be applied to solid derivatives or analogues to gain insight into molecular conformation, bond lengths, and bond angles.

Studies on related β-keto esters and their derivatives have been conducted. For instance, X-ray diffraction has been used to unambiguously assign the stereochemistry of α-methoxyimino-β-keto esters. acs.org Furthermore, crystallographic analysis of β-ketoacyl-ACP synthase I, an enzyme that processes β-ketoacyl structures, provides information on how these types of molecules interact within a biological system at the atomic level. nih.gov The crystal structures of some β-keto esters have revealed that they exist in the keto form in the solid state. nih.gov This information from analogous compounds is invaluable for understanding the fundamental structural properties that would be shared by this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the electronic level. These methods model the behavior of electrons and nuclei to predict molecular geometries, energies, and a variety of spectroscopic and electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of methyl 2-acetyl-3-methylbutanoate. Studies on the analogous compound, methyl acetoacetate (B1235776) (MAA), demonstrate the power of DFT in understanding electronic structure. researchgate.netnih.gov

DFT calculations, commonly using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p), are employed to optimize molecular geometries and predict electronic properties. researchgate.netnih.gov For this compound, such calculations would reveal key details about its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the negative potential around the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms.

Table 1: Predicted Electronic Properties of Methyl Acetoacetate (MAA) using DFT (B3LYP/6-31G) as an analogue for this compound* This table is based on data from analogous compounds and is intended to be representative.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.0 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Measure of molecular polarity |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for more accurate energetic and spectroscopic predictions. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used.

For this compound, ab initio calculations would be crucial for accurately predicting its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.net For instance, the characteristic vibrational modes, such as the C=O stretching frequencies of the ketone and ester groups, and the C-O stretching modes, can be precisely calculated.

These high-level calculations are also vital for determining accurate thermochemical data, including heats of formation and reaction enthalpies. This information is fundamental to understanding the compound's stability and the energetics of its chemical transformations.

Conformational Analysis and Stability

Like many flexible molecules, this compound can exist in several different spatial arrangements, or conformations. The presence of multiple rotatable single bonds (C-C, C-O) allows for a complex conformational landscape. Computational conformational analysis is essential for identifying the most stable conformers and understanding the energetic barriers between them.

Studies on the simpler analogue, methyl acetoacetate, have shown that it exists as a mixture of keto and enol tautomers, with several conformers for each. researchgate.net DFT calculations have been successful in determining the relative stabilities of these forms, indicating that the cis-enol form, stabilized by an intramolecular hydrogen bond, is of significant abundance in the gas phase. researchgate.net For this compound, a similar keto-enol tautomerism is expected. Computational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting structure to map the potential energy surface. This would identify the global minimum energy structure and other low-energy conformers that are likely to be present at room temperature.

Table 2: Illustrative Conformational Analysis of a β-Keto Ester Analogue This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis.

| Conformer/Tautomer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Keto-Conformer 1 (anti) | 0.00 | Most stable keto form |

| Keto-Conformer 2 (gauche) | 1.25 | Higher energy keto form |

| Enol-Conformer (chelated) | -2.50 | Stabilized by intramolecular H-bond |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Theory (TST) and Reaction Pathway Mapping

Transition State Theory (TST) is a cornerstone for understanding and calculating the rates of chemical reactions. wikipedia.org Computationally, TST is applied by locating the transition state (TS) structures on the potential energy surface that connect reactants and products. A transition state is a first-order saddle point, representing the maximum energy along the reaction coordinate.

For reactions involving this compound, such as its hydrolysis, Claisen condensation, or decarboxylation, DFT calculations would be used to map the entire reaction pathway. libretexts.orgyoutube.com This involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure for each elementary step.

Performing frequency calculations to confirm the nature of the stationary points (minima for reactants/products, saddle point for TS) and to obtain zero-point vibrational energies (ZPVE).

Constructing a reaction energy profile that plots the energy of the system along the reaction coordinate, showing the activation energies for each step.

This detailed mapping provides a step-by-step molecular movie of the reaction, revealing the precise geometric changes and electronic rearrangements that occur.

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Unimolecular Reactions

For unimolecular reactions, such as the thermal decomposition of this compound in the gas phase, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed to calculate pressure- and temperature-dependent rate coefficients. ox.ac.uk RRKM theory is a statistical theory that builds upon TST by considering the distribution of vibrational energy within the molecule. nih.gov

The application of RRKM theory would involve:

Calculating the vibrational frequencies and rotational constants of the reactant molecule and the transition state using quantum chemical methods (like DFT or ab initio).

Using this data to calculate the sum and density of states for the molecule at different energy levels.

Solving the master equation to determine the population of energized molecules and the unimolecular rate constant as a function of temperature and pressure.

A computational study on the thermal decomposition of a related α-ketoester, methyl benzoylformate, demonstrated the utility of RRKM theory in predicting rate coefficients and understanding the fall-off behavior of the reaction rate with pressure. nih.gov A similar approach for this compound would provide crucial kinetic data for modeling its behavior under various conditions, such as in combustion or atmospheric chemistry.

Molecular Dynamics Simulations for Kinetic Insights

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing profound insights into the kinetics of chemical processes. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can trace the trajectories of individual particles, revealing the mechanisms and rates of reactions.

For a compound like this compound, MD simulations could be instrumental in understanding its hydrolysis kinetics. For instance, studies on simpler esters like methyl formate (B1220265) have utilized Car-Parrinello molecular dynamics to show that the hydrolysis in water can be catalyzed by hydroxide (B78521) and hydronium ions generated from water's autoionization, a process with a significant activation free energy. researchgate.net Similar simulations on this compound would allow for the determination of reaction pathways and the identification of transition states and intermediates. The influence of the solvent environment on reaction rates can also be probed. For example, MD simulations have been used to study the effect of hydrophobic cosolutes, such as alcohols, on the neutral hydrolysis of activated esters, revealing how these cosolutes can alter the reaction rate by influencing the reactant's solvation shell. acs.orgresearchgate.net

Furthermore, MD simulations can provide insights into the thermal decomposition of esters. By simulating the molecule at high temperatures, researchers can observe bond-breaking and bond-forming events, elucidating the primary decomposition pathways and the associated activation energies. This information is crucial for understanding the compound's stability and reactivity under various conditions.

Below is a hypothetical data table illustrating the type of kinetic data that could be obtained from MD simulations of this compound hydrolysis under different conditions.

| Simulation Condition | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) |

| Neutral aqueous solution | k₁ | Eₐ₁ |

| Acid-catalyzed (pH 3) | k₂ | Eₐ₂ |

| Base-catalyzed (pH 11) | k₃ | Eₐ₃ |

This table is for illustrative purposes only and does not represent actual experimental data.

Analysis of Intermolecular Interactions and Molecular Properties

The physical and chemical properties of a molecule are intrinsically linked to its electronic structure and the non-covalent interactions it forms. A suite of computational tools allows for a detailed dissection of these features.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. researchgate.net This partitioning allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at bond critical points (BCPs). A BCP is a point of minimum electron density between two interacting atoms. The properties at this point, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction.

For this compound, QTAIM analysis could be used to:

Characterize the covalent bonds within the molecule, such as the C=O and C-O bonds of the ester group and the C=O of the acetyl group.

Identify and quantify the strength of intramolecular hydrogen bonds, for example, between the acetyl oxygen and nearby hydrogen atoms.

Analyze intermolecular interactions in dimers or larger clusters of the molecule, providing insights into its condensed-phase behavior.

The sign of the Laplacian of the electron density (∇²ρ) at a BCP distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (∇²ρ > 0), which are typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

An illustrative QTAIM data table for key bonds in this compound might look as follows:

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| C=O (ester) | ~0.4 | < 0 | Covalent |

| C-O (ester) | ~0.2 | > 0 | Polar Covalent |

| C=O (acetyl) | ~0.4 | < 0 | Covalent |

| Intramolecular H-bond | ~0.02 | > 0 | Closed-shell |

This table contains hypothetical values for illustrative purposes.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. rsc.orgnih.govchemrxiv.org It is particularly useful for identifying and visualizing non-covalent interactions. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ) reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding. This analysis would allow for a visual mapping of the weak interactions that stabilize the conformation of this compound and its interactions with other molecules.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.orgpku.edu.cn ELF analysis partitions the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs, providing a chemically intuitive picture of the electron distribution. researchgate.net For this compound, ELF would visualize the lone pairs on the oxygen atoms and the covalent character of the various C-C, C-H, C-O, and C=O bonds. taylorandfrancis.com The degree of electron localization can be quantified, offering insights into the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a method for studying hybridization, covalent and non-covalent interactions, and charge distribution within a molecule. wikipedia.orgwisc.edu It transforms the complex many-electron wavefunction into a localized Lewis-like structure of bond orbitals and lone pairs. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2).

For this compound, NBO analysis could reveal:

The hybridization of each atom and the composition of the C=O and C-O bonds.

Delocalization effects, such as the hyperconjugation between the lone pairs of the ester oxygen and the antibonding orbital of the carbonyl group (n → π*). This interaction is characteristic of the ester functional group and influences its reactivity. unizin.org

The nature and strength of intramolecular hydrogen bonds through the analysis of orbital overlaps.

A sample NBO analysis table for a key interaction in this compound is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O (ester) | π(C=O) | ~20-30 |

| σ(C-H) | π(C=O) | ~1-5 |

This table contains hypothetical values to illustrate the output of an NBO analysis.

Synthetic Applications in Specialized Chemical Domains

Role as a Key Organic Building Block

As a β-keto ester, Methyl 2-acetyl-3-methylbutanoate is a valuable building block in organic chemistry. cymitquimica.com The hydrogen on the carbon between the two carbonyl groups (the α-carbon) is particularly acidic, making it easy to remove with a base. This creates a stabilized carbanion (enolate) that can react with various electrophiles. mcat-review.org

This reactivity allows for the introduction of new alkyl or acyl groups at the α-position. Such alkylation and acylation reactions are fundamental steps in constructing more complex carbon skeletons. aklectures.com While the general reactivity of β-keto esters is well-established, specific documented examples detailing the extensive use of this compound as a primary building block are not widespread in readily available scientific literature. However, its structure makes it inherently suitable for such synthetic transformations.

Intermediate in the Synthesis of Complex Organic Molecules

The functional groups of this compound allow it to serve as an intermediate in multi-step syntheses. After modification, for example, through alkylation at the α-carbon, the ester group can be hydrolyzed to a carboxylic acid and subsequently decarboxylated (a reaction known as the acetoacetic ester synthesis) to produce a more complex ketone. mcat-review.orgaklectures.com This sequence provides a reliable method for synthesizing a wide array of ketone-containing molecules.

Furthermore, the ketone and ester functionalities can be targeted for various other reactions, such as reduction or condensation, to build intricate molecular architectures. For instance, β-keto esters are known to react with hydrazine (B178648) and its derivatives to form pyrazolone (B3327878) rings, a core structure in many biologically active compounds. nih.gov

Precursors for Advanced Materials and Specialty Chemicals

The chemical nature of this compound makes it a potential precursor for a variety of specialty chemicals and advanced materials.

In the field of agrochemicals, pyrazolone derivatives are important intermediates in the production of some herbicides. nih.gov Given that β-keto esters like this compound can be readily converted into pyrazolones through condensation with hydrazine, it represents a potential precursor for this class of agrochemicals. This synthetic pathway highlights a possible, though not extensively documented, application of the compound in the agricultural sector.

This compound is noted for its inherent fruity aroma. cymitquimica.com While it can be used directly as a fragrance or flavor agent, its role as a precursor in the chemical synthesis of other aromatic compounds is also of interest. The ester and ketone groups can be chemically modified to produce a variety of other esters, alcohols, and ketones, each with unique scent profiles. However, specific studies focusing on the transformation of this compound into other fragrance and flavor compounds are not prominent in the literature.

The synthesis of pyrazolones from β-keto esters also opens a pathway to the creation of advanced materials. Certain pyrazolone derivatives have been investigated as precursors for thermally stable polymers. nih.gov This suggests a potential, albeit indirect, application for this compound as a starting material for synthesizing monomers that could then be used to produce high-performance polymers for various industrial applications.

Synthetic Cannabinoid Precursor Research (Chemical Synthesis)

One of the most significant documented areas of application for molecules structurally related to this compound is in the chemical synthesis of synthetic cannabinoid receptor agonists (SCRAs). The core structure, specifically the valine or tert-leucine methyl ester moiety, is a key component of many potent SCRAs.

Research and forensic analysis have shown that compounds such as Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA) and methyl L-tert-leucinate are critical "tail-less" precursors in the synthesis of controlled SCRAs like MDMB-4en-PINACA and ADB-BUTINACA. ljmu.ac.ukcaymanchem.comresearchgate.net These precursors contain the head group of the final SCRA molecule but lack the "tail" moiety, which is typically an alkyl or fluorinated alkyl chain.

The synthesis often involves a one-step coupling reaction where the tail-less precursor is combined with a chemical containing the tail group to produce the final, active SCRA. researchgate.net For example, the synthesis of MDMB-4en-PINACA can be achieved by coupling a suitable L-tert-leucine methyl ester derivative with an indazole core that has been previously alkylated with the desired pentenyl tail. ljmu.ac.uk The emergence of these tail-less precursors on the illicit market is a notable trend, as they are often not controlled substances, allowing for the final synthesis step to be completed in clandestine settings. caymanchem.com

Table 2: Key Precursors in Synthetic Cannabinoid Synthesis

| Precursor Name | CAS Number | Role in Synthesis | Target Synthetic Cannabinoid(s) |

| Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA) | 2709672-58-0 | "Tail-less" precursor containing the indazole-carboxamide-ester head group. | MDMB-4en-PINACA, MDMB-BUTINACA |

| Methyl (S)-2-amino-3,3-dimethylbutanoate (Methyl L-tert-leucinate) | N/A | Amino acid ester building block. | MDMB-4en-PINACA |

| Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate (MMB-INACA) | 1563540-10-2 | "Tail-less" precursor for valine-derived SCRAs. | AMB, 5-fluoro AMB, MMB-FUBINACA |

Data sourced from Cayman Chemical, EMCDDA, DiVA portal ljmu.ac.ukcaymanchem.comcaymanchem.com

The chemical structure of this compound, as a valine-derived β-keto ester, places it in the same family as these critical precursors. Through chemical modifications such as amination and coupling with an indazole core, it could theoretically be converted into such tail-less precursors, highlighting its relevance in the context of synthetic cannabinoid research from a chemical synthesis perspective.

Applications in Biomolecule Analog Synthesis

The synthesis of biomolecule analogs, such as unnatural amino acids and modified carbohydrates, is a cornerstone of medicinal chemistry and chemical biology. These analogs are instrumental in developing novel therapeutics, probing biological processes, and engineering proteins with enhanced properties. nih.govnih.govsigmaaldrich.com While direct and extensive research on the application of this compound in this specialized domain is not widely documented in publicly available literature, its chemical structure as a β-keto ester suggests its potential as a versatile chiral building block for the synthesis of these complex molecules. acs.orgnih.gov

The reactivity of β-dicarbonyl compounds is well-established in organic synthesis, where the acidic α-hydrogen allows for a variety of chemical transformations. youtube.compressbooks.pub This reactivity can be harnessed to introduce diverse functionalities, making compounds like this compound valuable precursors for creating analogs of naturally occurring biomolecules.

Potential in Unnatural Amino Acid Synthesis

Unnatural amino acids (UAAs) are crucial for creating peptides and proteins with improved stability, novel functions, and tailored therapeutic properties. nih.govnih.govyoutube.com The synthesis of UAAs often relies on the use of chiral building blocks that can be elaborated into the final amino acid structure. acs.orgnih.govresearchgate.net

This compound, possessing a branched isopropyl group reminiscent of the side chain of the natural amino acid valine, presents a potential starting point for the synthesis of valine analogs or other branched-chain amino acids. nih.govanaspec.comwikipedia.org The general synthetic strategy could involve the following conceptual steps:

Amination: The α-carbon of the β-keto ester can be subjected to amination reactions. One possible route is reductive amination of the ketone, or through the synthesis of an oxime followed by reduction.

Stereoselective Reduction: The ketone functionality could be reduced stereoselectively to introduce a hydroxyl group with a defined stereochemistry. This resulting β-hydroxy ester could then be further manipulated.

Functional Group Interconversion: The ester and acetyl groups can be modified or removed to yield the final amino acid structure. For instance, hydrolysis of the ester to a carboxylic acid is a key step. pressbooks.pub

The following table outlines research findings on the synthesis of related unnatural amino acids, illustrating the types of transformations that could potentially be applied to this compound.

| Research Area | Key Findings | Potential Relevance to this compound |

| Asymmetric Synthesis of α-Amino Acids | Development of chiral catalysts for the asymmetric hydrogenation of enamides or dehydroamino acids to produce chiral α-amino acids with high enantiomeric excess. nih.gov | The double bond in a derivative of this compound could be a substrate for asymmetric hydrogenation to install the desired stereochemistry at the α-carbon. |

| Synthesis of Valine Analogs | Incorporation of valine analogs such as 3-fluoro-valine and O-methyl-L-threonine into peptides has been achieved through ribosomal translation, demonstrating the utility of modified branched-chain amino acids. nih.gov | Provides a rationale for the synthesis of novel valine analogs, for which this compound could serve as a precursor. |

| Use of β-Keto Esters in Synthesis | β-Keto esters are valuable intermediates in the synthesis of a wide range of biologically active molecules due to their versatile reactivity. researchgate.netresearchgate.net | Underscores the synthetic potential of this compound as a member of this compound class. |

Potential in Modified Carbohydrate Synthesis

Modified carbohydrates are essential for studying carbohydrate-protein interactions, developing carbohydrate-based vaccines, and creating novel therapeutics. nih.gov The synthesis of these molecules often requires chiral building blocks with specific functional groups.

The dicarbonyl nature of this compound allows for its potential use in carbon-carbon bond-forming reactions to construct the backbone of modified sugars or to introduce specific side chains onto existing carbohydrate scaffolds. For example, the enolate of this compound could be used in aldol-type reactions with carbohydrate-derived aldehydes.

While specific examples utilizing this compound are not prevalent, the general principles of β-dicarbonyl chemistry in carbohydrate synthesis are established.

Environmental and Combustion Chemistry Relevance of Alkyl Esters

Thermal Decomposition Studies of Ester Analogues

The thermal stability and decomposition pathways of esters are crucial for understanding their behavior in high-temperature applications such as lubricants and fuels. Studies on various ester analogues provide insights into the potential decomposition mechanisms of Methyl 2-acetyl-3-methylbutanoate.

The thermal decomposition of polyesters, such as poly(alkylene succinate)s, has been shown to proceed via two primary mechanisms: β-scission and α-homolytic scission. mdpi.com The dominant pathway is β-scission when hydrogen atoms are present at the β-position of the ester group, leading to the formation of a carboxylic acid and an olefin. mdpi.commdpi.com For smaller, more volatile esters like methyl acetate (B1210297) (MA) and ethyl acetate (EA), unimolecular decomposition is a key pathway. osti.gov For instance, ethyl acetate primarily decomposes to ethylene (B1197577) and acetic acid. osti.gov

The presence of a ketone group, as in this compound, can introduce additional complexities. The C-C bond adjacent to the carbonyl group is a potential site for cleavage. Research on the copper-catalyzed aerobic oxidative esterification of ketones has demonstrated the cleavage of the C(CO)–C(alkyl) bond to form esters. acs.org While this is a synthetic route, it highlights the reactivity of the bond adjacent to the ketone.

Table 1: Decomposition Pathways of Ester Analogues

| Ester Analogue | Decomposition Pathway | Primary Products | Reference |

| Ethyl Acetate | Unimolecular decomposition | Ethylene, Acetic Acid | osti.gov |

| Poly(alkylene succinate)s | β-scission | Carboxylic acid, Olefin | mdpi.commdpi.com |

| Aryl Long-Chain Alkyl Ketones | C(CO)–C(alkyl) bond cleavage (catalyzed) | Esters | acs.org |

Pyrolysis Kinetics and Product Formation

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a fundamental process in combustion. The kinetics and products of ester pyrolysis provide critical data for developing combustion models.

Kinetic investigations of small ethyl esters (C3-C5) have been conducted to understand the reaction schemes at high temperatures. researchgate.net These studies are foundational for comprehending the combustion properties of more complex esters found in biodiesel. researchgate.net During the pyrolysis of ethyl esters, a significant reaction pathway involves a concerted elimination reaction that produces an alkene and a carboxylic acid. osti.gov For example, under shock tube pyrolysis conditions, acids are rapidly formed from the decomposition of the esters. researchgate.net

The structure of the ester significantly influences the pyrolysis products. For instance, in the pyrolysis of poly(ethylene succinate)/hemp fiber composites, various compounds are formed, including small esters like methyl acetate and furan (B31954) derivatives from the cellulose (B213188) components, alongside products from the polyester (B1180765) backbone. mdpi.com The pyrolysis of poly(alkylene succinate)s themselves, studied via Py–GC/MS at 450 °C, provides detailed information on the degradation pathways. mdpi.com

Role as Biodiesel Fuel Surrogates in Combustion Models

Biodiesel, composed of fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs), is a complex mixture. To simplify the modeling of biodiesel combustion, surrogate fuels are used. These are mixtures of a few well-characterized compounds that reproduce the essential combustion properties of the real fuel. Small alkyl esters are often key components of these surrogates.

Methyl butanoate and ethyl propanoate have been widely used as model compounds for biodiesel due to their similar structural features and comparable high-temperature combustion characteristics. researchgate.net The study of the combustion kinetics of small esters like methyl acetate and ethyl acetate contributes to the development of robust chemical kinetic mechanisms for these surrogates. osti.gov These mechanisms are then validated against experimental data from various setups, including shock tubes, jet-stirred reactors, and laminar burning velocity measurements. osti.govresearchgate.net

The investigation of C4–C7 ethyl esters in a spherical combustion chamber has provided extensive experimental data for the validation of detailed kinetic models. researchgate.net These models, which include reaction pathways for the surrogate components, are essential for predicting and optimizing the performance of engines running on biodiesel.

Atmospheric Reaction Mechanisms of Related Esters

The atmospheric fate of volatile organic compounds (VOCs), including alkyl esters, is primarily determined by their reactions with oxidants such as the hydroxyl radical (OH), nitrate (B79036) radical (NO3), and ozone (O3). The presence of a ketone group and an ester functionality in this compound suggests that its atmospheric chemistry will be complex.

Studies on the atmospheric oxidation of α,β-unsaturated ketones, which share the ketone functionality, show that the reaction with OH radicals is a major loss process during the daytime. copernicus.orgcopernicus.org The rate coefficients for these reactions are typically high. For example, the rate coefficients for the reaction of 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one with OH radicals were determined to be (6.5±1.2)×10⁻¹¹ and (8.1±1.3)×10⁻¹¹ cm³molecule⁻¹s⁻¹, respectively. researchgate.net

The reaction mechanism involves the addition of the OH radical to the double bond or abstraction of a hydrogen atom. The subsequent reactions of the resulting peroxy radicals (RO₂) with nitric oxide (NO) can lead to the formation of various products, including smaller carbonyl compounds, and can impact ozone and secondary organic aerosol (SOA) formation. researchgate.net While this compound is not an α,β-unsaturated ketone, the presence of the keto group will influence the reactivity of the adjacent C-H bonds towards abstraction by OH radicals.

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Ester Synthesis and Transformation

The synthesis of β-keto esters, a structural class to which Methyl 2-acetyl-3-methylbutanoate belongs, is a cornerstone of organic chemistry. researchgate.net Traditionally, their synthesis, often through methods like the Claisen condensation, required strong bases and could be limited in scope. researchgate.netnih.gov Current research is heavily focused on developing novel catalytic systems that offer milder reaction conditions, higher yields, and greater substrate tolerance.

Recent advancements include:

Palladium-Catalyzed Reactions : Palladium catalysts have been shown to be effective in the chemistry of allylic β-keto esters. These reactions proceed through the formation of π-allylpalladium enolates after decarboxylation, opening pathways to new molecular transformations that are not achievable through conventional methods. nih.gov This allows for the synthesis of complex molecules like α-allyl ketones and α,β-unsaturated ketones under neutral conditions. nih.gov

Scandium-Based Catalysts : Chiral scandium(III) N,N'-dioxide complexes have been successfully used to catalyze the enantioselective homologation of ketones with α-alkyl α-diazo esters. This method allows for the creation of optically active β-keto esters that possess an all-carbon quaternary center, a challenging structural motif to synthesize. organic-chemistry.org

Copper-Catalyzed Couplings : Researchers have discovered that β-keto esters themselves, such as ethyl 2-oxocyclohexanecarboxylate, can act as efficient and versatile ligands for copper(I)-catalyzed coupling reactions. acs.orgsiena.edu This system successfully facilitates the coupling of various nucleophiles with aryl halides under mild conditions to produce N-arylamides, aryl ethers, and aryl thioethers. acs.orgsiena.edu

Other Metal Catalysts : Other developments include the use of molybdenum(VI) dichloride dioxide to catalyze the condensation of aldehydes with ethyl diazoacetate to form β-keto esters in high yields at room temperature. organic-chemistry.org Additionally, zinc salts have been found to be effective catalysts for converting 1-ethoxyvinyl esters into β-acyloxy-αβ-unsaturated esters, which are derivatives of β-keto esters. rsc.org

These novel catalytic systems represent a significant step forward, enabling the synthesis of complex esters like this compound with greater control and efficiency.

Integration of Machine Learning in Synthesis Design

Key areas of integration include:

Retrosynthesis Prediction : AI-driven retrosynthesis platforms can analyze a target molecule and predict potential synthetic pathways by working backward to identify simpler, commercially available starting materials. grace.comyoutube.com These systems learn from vast databases of published chemical reactions to suggest viable disconnections and reaction steps. medium.commit.edu Software tools like Synthia (formerly Chematica) and IBM's RXN utilize algorithms and extensive reaction databases to propose synthetic routes. jrfglobal.com

Reaction Outcome and Condition Prediction : Machine learning models, particularly those using neural networks, can predict the outcome of a reaction, including yield and purity, based on input parameters like reactants, catalysts, and solvents. vapourtec.com By analyzing historical data, these models can identify optimal reaction conditions, significantly reducing the need for extensive trial-and-error experimentation. vapourtec.comacs.org For instance, ML has been used to design catalysts for complex reaction systems where multiple reactions proceed simultaneously. acs.org

Accelerating Discovery : By automating the process of synthesis design, AI can quickly identify novel and more efficient routes that might be missed by human chemists. grace.com This accelerates the discovery and development of new molecules and materials. medium.com The collaboration between academic institutions and tech leaders, such as the partnership between the University of Arizona and MIT to adapt the "Chemistry By Design" database for ML research, highlights the growing importance of this field. arizona.edu

While AI is not expected to replace chemists, it is becoming an indispensable tool that augments their capabilities, allowing for more innovative and efficient design of synthetic targets like this compound. jrfglobal.com

Advanced Characterization Techniques for Reaction Monitoring

To optimize the synthesis of esters, it is crucial to monitor the reaction progress in real-time. Advanced analytical techniques are moving away from offline testing, which is time-consuming, towards in-line and on-line methods that provide immediate feedback. azom.com This allows for precise control over reaction conditions to maximize yield and purity. azom.com

Modern techniques for monitoring esterification and transesterification include:

| Technique | Description | Advantages |

| ¹H NMR Spectroscopy | High-field Nuclear Magnetic Resonance (NMR) spectroscopy can be used for non-invasive, real-time monitoring of reactions like transesterification. acs.org | Provides detailed structural information, allowing for the observation of intermediates and potential catalyst degradation during the reaction. acs.org |

| Near-Infrared (NIR) Spectroscopy | In-line NIR spectroscopy allows for the continuous measurement of concentrations of reactants (triglycerides), intermediates (diglycerides, monoglycerides), and products (methyl esters). azom.comtandfonline.com | Enables real-time process control, is robust enough for industrial environments, and helps reduce production time and costs. azom.com |

| Mid-Infrared (MIR)/FTIR Spectroscopy | In-line Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is another powerful tool for real-time monitoring of the conversion of oils to esters. acs.orgnih.gov | Provides a fast and reliable method to track the generation of the desired ester product. acs.org |

| Mass Spectrometry | On-line direct liquid sampling mass spectrometry can monitor the concentration profiles of reactants, products, and catalysts throughout the reaction. nih.gov | Offers high sensitivity and selectivity for the components in the reaction mixture. nih.gov |

| Viscometry | An indirect method that involves the on-line analysis of the reaction mixture's viscosity. As reactants are converted to products, the viscosity changes in a predictable way. | Offers a potentially cheaper and faster way to determine the reaction's endpoint without manual sampling. unipd.it |

These advanced monitoring techniques provide chemists with the data needed to understand reaction kinetics and optimize the synthesis of specific esters, ensuring high quality and yield.

Exploration of New Derivatization Pathways and Applications

β-Keto esters like this compound are highly versatile synthetic intermediates due to their dual electrophilic and nucleophilic character. researchgate.net Researchers are continually exploring new ways to modify (derivatize) these compounds to create molecules with valuable biological and chemical properties.

Promising derivatization pathways and applications include:

Synthesis of Heterocycles : β-Keto esters are key starting materials for synthesizing important classes of heterocyclic compounds. They can be condensed with hydrazines to form pyrazolones, which have applications as anti-inflammatory, analgesic, and antipyretic agents. nih.gov They are also used to synthesize substituted pyrimidines by reacting them with amidines; these pyrimidine (B1678525) derivatives are of interest in medicinal chemistry. acs.org

Precursors for Bioactive Molecules : Through carefully designed reaction sequences, β-keto esters can be converted into other important structural motifs. For example, they are used in the synthesis of δ-hydroxy-β-keto esters, which are characteristic structural features of statin-type drugs and other natural products. nih.gov These derivatives have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory lipid mediators. nih.gov

Development of Antibacterial Agents : Based on the structure of natural bacterial communication molecules (autoinducers), β-keto ester analogues have been designed and synthesized to act as quorum-sensing inhibitors. nih.gov By interfering with bacterial communication, these compounds can prevent the formation of biofilms and reduce virulence, offering a novel approach to combating antibiotic resistance. nih.govmdpi.com

Palladium-Catalyzed Transformations : The reaction of allylic β-keto esters with palladium catalysts leads to a variety of useful products. The ester group can be easily removed via hydrogenolysis to yield ketones under mild conditions, which is an advantage over traditional harsh hydrolysis methods. nih.gov This chemistry also enables intramolecular aldol (B89426) condensations and Michael additions. nih.gov

The continued exploration of these and other derivatization pathways ensures that β-keto esters will remain a valuable and flexible platform for the synthesis of novel and functional molecules.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 2-acetyl-3-methylbutanoate, and how do reaction conditions influence yield?

- Methodology :

- A common approach involves alkylation of methyl esters using iodomethane or benzyl halides under inert atmospheres (e.g., N₂). For example, methyl esters dissolved in tetrahydrofuran (THF) or dichloroethane are reacted with alkylating agents (e.g., methyl iodide) in the presence of a base like sodium hydride or diisopropylethylamine. Reactions are typically conducted at 0–60°C for 3–27 hours, depending on steric hindrance .

- Purification often employs reverse-phase C18 chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) to achieve >95% purity .

- Critical Factors :

- Temperature and solvent polarity significantly affect reaction kinetics and byproduct formation. Lower temperatures (0–20°C) minimize side reactions in sterically hindered systems .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodology :

- LCMS/HPLC : Used to confirm molecular weight and retention time, especially for intermediates like methyl 2-aminobutanoate derivatives .

- 1H-NMR : Critical for structural elucidation. For example, methyl ester protons resonate at δ 3.7–3.9 ppm, while acetyl groups appear as singlets near δ 2.1–2.5 ppm .

- X-ray crystallography : Validates stereochemistry in enantiomerically pure derivatives (e.g., (2S,3S)-configured esters) .

- Best Practices :

- Combine multiple techniques to resolve ambiguities, such as distinguishing between regioisomers or confirming enantiomeric excess .

Q. How does the ester functional group in this compound influence its stability under varying pH and temperature conditions?

- Methodology :

- Hydrolysis Studies : Monitor degradation rates in aqueous buffers (pH 1–13) at 25–60°C. Ester hydrolysis is accelerated under alkaline conditions due to nucleophilic attack by hydroxide ions .

- Thermal Stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures. Esters with bulky substituents (e.g., 3-methylbutanoate) exhibit higher thermal stability .

- Key Insight :

- Steric hindrance from the 3-methyl group reduces susceptibility to enzymatic hydrolysis in biological systems, enhancing shelf life .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?

- Methodology :

- Chiral Auxiliaries : Use (S)-configured starting materials, such as (2S)-2-amino-3,3-dimethylbutanoate hydrochloride, to induce stereoselectivity during alkylation or acylation .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., palladium with chiral ligands) for kinetic resolution in cross-coupling reactions .

- Validation :

- Chiral HPLC or polarimetry quantifies enantiomeric excess. X-ray crystallography confirms absolute configuration, as demonstrated in (2S,3S)-hydroxybutanoate derivatives .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodology :

- DFT Calculations : Model transition states for nucleophilic acyl substitution or ester hydrolysis to identify rate-limiting steps. For example, calculate activation energies for acetyl group transfer .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways and intermediate stability .

- Application :

- Predict regioselectivity in multi-step syntheses, such as preferential acylation at the 2-position over the 3-methyl group .

Q. What experimental approaches resolve contradictions in reported yields or purity levels for this compound derivatives?

- Methodology :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent drying, inert atmosphere) to minimize variability. For example, trace moisture in THF can deactivate sodium hydride, reducing yields .

- Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to identify impurities, such as over-alkylated products or oxidized intermediates .

- Case Study :

- Discrepancies in yields for benzyl-protected intermediates (e.g., 70% vs. 100%) may arise from incomplete removal of protecting groups during workup .

Q. How does this compound interact with biological targets, and what assays are suitable for studying these interactions?

- Methodology :

- Enzyme Inhibition Assays : Test acetylated derivatives against serine hydrolases (e.g., esterases) using fluorogenic substrates to measure IC₅₀ values .

- Molecular Docking : Simulate binding to active sites of target proteins (e.g., cyclooxygenase) to guide structure-activity relationship (SAR) studies .

- Biological Relevance :

- The acetyl group may act as a bioisostere for phosphate or carboxylate moieties, enabling mimicry of endogenous ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.